molecular formula C12H12BrNO2 B2967905 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326923-46-9

4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Numéro de catalogue B2967905
Numéro CAS: 1326923-46-9
Poids moléculaire: 282.137
Clé InChI: WUFIFWAVPKXNLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound with potential applications in scientific research. It belongs to the family of benzoxazepine derivatives, which have been studied extensively for their biological and pharmacological properties.

Mécanisme D'action

The exact mechanism of action of 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. Benzoxazepine derivatives have been shown to act as antagonists or agonists at various receptors, including dopamine D2, serotonin 5-HT1A, and glutamate NMDA receptors. By modulating these receptors, benzoxazepine derivatives may affect the release and uptake of neurotransmitters, leading to changes in brain function and behavior.
Biochemical and Physiological Effects
Studies have shown that benzoxazepine derivatives, including 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, can have a range of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and modulation of signaling pathways involved in cell growth and survival. In animal models, benzoxazepine derivatives have been shown to have anxiolytic and antidepressant effects, as well as potential neuroprotective properties.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its high yield of synthesis and ease of purification. This makes it a relatively cost-effective compound to use in research. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Orientations Futures

There are several potential future directions for research on 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One area of interest is its potential as a treatment for neurological disorders such as schizophrenia and depression. Further studies are needed to determine its efficacy and safety in these applications. Another area of research could be the development of new derivatives of benzoxazepine, which may have improved biological and pharmacological properties. Finally, more studies are needed to elucidate the exact mechanism of action of benzoxazepine derivatives, including 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, in order to better understand their potential applications in scientific research.

Méthodes De Synthèse

The synthesis of 4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the reaction of 7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one with allyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the allyl group, resulting in the formation of the desired product. The yield of this reaction is typically high, and the product can be purified by recrystallization.

Applications De Recherche Scientifique

4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has potential applications in scientific research, particularly in the field of neuroscience. Benzoxazepine derivatives have been shown to have a range of biological and pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. They have also been studied for their potential as modulators of neurotransmitter systems such as dopamine, serotonin, and glutamate.

Propriétés

IUPAC Name

7-bromo-4-prop-2-enyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-2-5-14-7-9-6-10(13)3-4-11(9)16-8-12(14)15/h2-4,6H,1,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFIFWAVPKXNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=C(C=CC(=C2)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-7-bromo-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.